

# Sofnobrutinib: A Technical Guide to its Therapeutic Potential in Immune-Mediated Diseases

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Sofnobrutinib**

Cat. No.: **B10796931**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Sofnobrutinib** (formerly AS-0871) is an investigational, orally active, and highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).<sup>[1][2]</sup> Developed by Carna Biosciences, this small molecule is designed to preferentially bind to the unactivated form of the BTK protein.<sup>[2]</sup> <sup>[3]</sup> Its high selectivity suggests a potential for minimal off-target effects, a desirable characteristic for therapies targeting chronic inflammatory and autoimmune diseases.<sup>[2][3]</sup> Preclinical and Phase 1 clinical data indicate that **Sofnobrutinib** holds promise as a therapeutic agent for a range of immune-mediated disorders.<sup>[1][3]</sup> This document provides a comprehensive technical overview of **Sofnobrutinib**, including its mechanism of action, preclinical and clinical findings, and detailed experimental protocols.

## Mechanism of Action

Bruton's tyrosine kinase is a non-receptor tyrosine kinase belonging to the Tec family.<sup>[3]</sup> It is a crucial signaling enzyme expressed in various hematopoietic cells, including B lymphocytes and myeloid cells such as mast cells, basophils, macrophages, and neutrophils.<sup>[3]</sup> BTK plays a pivotal role in multiple signaling pathways that govern immune cell development, activation, and function.

## Key Signaling Pathways Modulated by Sofnobrutinib

- B-Cell Antigen Receptor (BCR) Signaling: BTK is indispensable for BCR signaling, which is essential for B-cell development, differentiation, and activation.[3][4] Dysregulated BCR signaling can lead to the production of autoantibodies, a hallmark of many autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.[3][4]
- Fc $\epsilon$  Receptor (Fc $\epsilon$ R) Signaling: In mast cells and basophils, BTK is a critical component of the downstream signaling cascade of the high-affinity IgE receptor, Fc $\epsilon$ RI.[2][3] Activation of this pathway triggers the release of pro-inflammatory mediators, including histamine and leukotrienes, which are central to the pathophysiology of allergic diseases.[3]
- Fc $\gamma$  Receptor (Fc $\gamma$ R) Signaling: In myeloid cells, BTK mediates signaling from Fc $\gamma$  receptors, which are activated by immune complexes.[3] This signaling pathway drives the production of inflammatory cytokines such as TNF- $\alpha$  and IL-6, contributing to the inflammatory processes in autoimmune conditions like rheumatoid arthritis.[3][5]

By non-covalently inhibiting BTK, **Sofnobrutinib** effectively blocks these critical signaling cascades, thereby suppressing the activation of key immune cells and the subsequent inflammatory responses.



[Click to download full resolution via product page](#)

**Caption:** Sofnobrutinib's mechanism of action via BTK inhibition.

## Preclinical Data

**Sofnobrutinib** has demonstrated high selectivity and potent inhibitory activity in a variety of preclinical models.

## In Vitro Activity

**Sofnobrutinib** is a potent inhibitor of BTK, with a notable preference for the unactivated state of the enzyme.[6] This selectivity may contribute to a favorable safety profile by minimizing off-target kinase inhibition.

| Target          | IC50       | Reference |
|-----------------|------------|-----------|
| Unactivated BTK | 0.39 nM    | [6]       |
| Activated BTK   | 4.2 nM     | [6]       |
| hERG            | 24 $\mu$ M | [6]       |

## In Vivo Efficacy Models

- Collagen-Induced Arthritis (CIA): In mouse models of CIA, a well-established model for rheumatoid arthritis, oral administration of **Sofnobrutinib** resulted in significant efficacy, demonstrating its anti-inflammatory properties.[3][5]
- Passive Cutaneous Anaphylaxis (PCA): **Sofnobrutinib** exhibited strong inhibition of inflammatory reactions in PCA models in mice and rats, which are indicative of its potential to treat IgE-mediated allergic conditions.[2][3][5]

## Clinical Development: Phase 1 Studies

A first-in-human, double-blind, placebo-controlled, randomized Phase 1 study was conducted in healthy adult volunteers in the Netherlands to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **Sofnobrutinib**.[1][3][5] The study consisted of a single ascending dose (SAD) part and a multiple ascending dose (MAD) part.[1][7]

## Study Design



[Click to download full resolution via product page](#)**Caption:** Phase 1 clinical trial design for **Sofnobrutinib**.

## Safety and Tolerability

Across the entire study, **Sofnobrutinib** was found to be safe and well-tolerated.[1][8]

- All adverse events (AEs) reported were of mild or moderate severity.[1][8]
- No dose-proportional trend in the frequency or severity of AEs was observed.[1]
- Importantly, no serious treatment-emergent AEs, bleeding-related AEs, or cardiac arrhythmias were reported.[1][8]

## Pharmacokinetics (PK)

The pharmacokinetic profile of **Sofnobrutinib** was favorable.[3]

| PK Parameter                              | SAD Study (up to 900 mg)                       | MAD Study (50, 150, 300 mg BID)      | Reference |
|-------------------------------------------|------------------------------------------------|--------------------------------------|-----------|
| Absorption (Tmax)                         | Median: 2.50 - 4.00 hours                      | Not specified                        | [1][8]    |
| Elimination Half-life (t <sub>1/2</sub> ) | Mean: 3.7 - 9.0 hours                          | Not specified                        | [1][8]    |
| Accumulation                              | Not applicable                                 | Low (Mean accumulation ratios ≤1.54) | [1][8]    |
| Steady State                              | Not applicable                                 | Reached on or before Day 7           | [1][8]    |
| Dose Proportionality                      | Approximately dose-dependent systemic exposure | Approximately dose proportional      | [1][5][9] |

## Pharmacodynamics (PD)

**Sofnobrutinib** demonstrated robust, dose-dependent target engagement and biological activity in ex vivo whole blood assays.[\[1\]](#)[\[3\]](#)

| PD Marker                  | Dose                                  | Inhibition                                                                      | Reference                               |
|----------------------------|---------------------------------------|---------------------------------------------------------------------------------|-----------------------------------------|
| Basophil Activation (CD63) | 50 mg BID                             | 50.8% - 79.4%                                                                   | <a href="#">[1]</a> <a href="#">[9]</a> |
| 150 mg BID                 | 67.6% - 93.6% ( $\geq$ 90% on Day 14) | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[9]</a> |                                         |
| 300 mg BID                 | 90.1% - 98.0% ( $\geq$ 90% on Day 14) | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[9]</a> |                                         |
| B-Cell Activation (CD69)   | $\geq$ 100 mg (SAD)                   | Strong inhibition                                                               | <a href="#">[3]</a>                     |

A pharmacokinetic-pharmacodynamic analysis was conducted to determine the half-maximal inhibitory concentration (IC50).

| PD Marker           | Study Part | IC50 (ng/mL) | Reference                                                   |
|---------------------|------------|--------------|-------------------------------------------------------------|
| Basophil Activation | SAD        | 54.06        | <a href="#">[1]</a> <a href="#">[8]</a> <a href="#">[9]</a> |
| MAD                 |            | 57.01        | <a href="#">[1]</a> <a href="#">[8]</a> <a href="#">[9]</a> |
| B-Cell Activation   | Combined   | 187.21       | <a href="#">[1]</a> <a href="#">[8]</a> <a href="#">[9]</a> |

## Potential Therapeutic Applications

The mechanism of action and the data from preclinical and Phase 1 studies support the investigation of **Sofnobrutinib** in a range of inflammatory and autoimmune diseases.

- Rheumatoid Arthritis (RA): RA is a systemic autoimmune disease characterized by chronic inflammation of the joints.[\[10\]](#) The demonstrated efficacy of **Sofnobrutinib** in CIA models, combined with its ability to inhibit both BCR and Fc $\gamma$ R signaling pathways that drive autoantibody and pro-inflammatory cytokine production, makes it a strong candidate for RA treatment.[\[3\]](#)[\[4\]](#)

- Allergic Diseases (e.g., Chronic Spontaneous Urticaria - CSU): CSU is a skin condition driven by the activation of mast cells and basophils.[\[11\]](#) **Sofnobrutinib**'s potent inhibition of Fc $\epsilon$ R signaling and subsequent basophil activation, as shown in Phase 1 studies, suggests it could be an effective therapy for CSU and other allergic disorders.[\[3\]](#)[\[7\]](#)[\[11\]](#)
- Immune Thrombocytopenia (ITP): ITP is an autoimmune disorder where autoantibodies lead to the destruction of platelets by macrophages, and BTK plays a role in both B-cell antibody production and macrophage-mediated phagocytosis.[\[12\]](#)[\[13\]](#)[\[14\]](#) Other BTK inhibitors have shown promise in treating ITP, suggesting a class effect and a strong rationale for investigating **Sofnobrutinib** in this indication.[\[12\]](#)[\[15\]](#)[\[16\]](#)
- Systemic Lupus Erythematosus (SLE): As a disease characterized by the production of a wide array of autoantibodies by B-cells, SLE is another logical target for a BTK inhibitor like **Sofnobrutinib** that can modulate B-cell activation.[\[3\]](#)[\[4\]](#)

## Key Experimental Protocols

### Ex Vivo Whole Blood Assay for Basophil and B-Cell Activation

This assay was used to assess the pharmacodynamic activity of **Sofnobrutinib** in the Phase 1 study.[\[1\]](#)[\[7\]](#)

Objective: To measure the inhibitory effect of **Sofnobrutinib** on the activation of basophils and B-cells in whole blood samples from study participants.

Methodology:

- Blood Collection: Whole blood samples are collected in heparinized tubes from subjects at various time points before and after **Sofnobrutinib** administration.
- Stimulation:
  - For Basophil Activation: Aliquots of whole blood are stimulated with anti-IgE antibody to cross-link the Fc $\epsilon$ RI and induce degranulation.

- For B-Cell Activation: Aliquots of whole blood are stimulated with anti-IgD antibody to cross-link the BCR.
- Staining: Following stimulation, the cells are stained with fluorescently labeled monoclonal antibodies specific for cell surface markers.
  - Basophil Marker: CD63, a protein that translocates to the cell surface upon degranulation, is used as the activation marker.
  - B-Cell Marker: CD69, an early activation marker, is used for B-cells.
- Flow Cytometry: The samples are analyzed using a flow cytometer to quantify the percentage of activated cells (CD63-positive basophils or CD69-positive B-cells).
- Data Analysis: The percentage of inhibition is calculated by comparing the level of activation in post-dose samples to the pre-dose baseline.[8]



[Click to download full resolution via product page](#)

**Caption:** Workflow for the ex vivo whole blood activation assay.

## Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Objective: To characterize the relationship between **Sofnobrutinib** plasma concentration and its inhibitory effect on basophil and B-cell activation, and to calculate the IC50.[8]

Methodology:

- Data Collection: Individual subject plasma concentration (PK) data and the corresponding percentage inhibition of cell activation (PD) data are collected at multiple time points.
- Model Fitting: The relationship between plasma concentration (C) and the percentage of inhibition is described using a sigmoidal Emax model (inhibitory Hill equation).[7]
  - The equation used is: Inhibition = Bottom + (Top - Bottom) / (1 + 10^((log10(IC50) - log10(C)) \* HillSlope))
- Parameter Estimation: Statistical software (e.g., R, Phoenix™ WinNonlin®) is used to fit the model to the data and estimate the key PD parameters, including the IC50 (the concentration at which 50% of the maximal inhibition is achieved).[7][8]

## Conclusion and Future Directions

**Sofnobrutinib** is a highly selective, non-covalent BTK inhibitor with a promising pharmacological profile for the treatment of immune-mediated diseases. The successful completion of Phase 1 studies demonstrated that **Sofnobrutinib** is safe and well-tolerated in healthy volunteers, with a favorable PK profile and robust PD effects, achieving high levels of BTK target engagement at clinically relevant doses.[3][5] These positive results strongly support its advancement into Phase 2 clinical development to investigate its efficacy in patient populations with conditions such as rheumatoid arthritis and chronic spontaneous urticaria.[3][11] The high selectivity and non-covalent mode of inhibition may offer a differentiated safety and efficacy profile compared to other BTK inhibitors, positioning **Sofnobrutinib** as a potentially valuable new therapeutic option for patients with unmet medical needs.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Safety, pharmacokinetics, and pharmacodynamics of sofnobrutinib, a novel non-covalent BTK inhibitor, in healthy subjects: First-in-human phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sofnobrutinib|BTK Inhibitor|For Research [benchchem.com]
- 3. INVESTIGATIONAL BTK INHIBITOR sofnobrutinib (AS-0871) | Pipeline | Carna Biosciences, Inc. - Drug Discovery [carnabio.com]
- 4. Frontiers | Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures [frontiersin.org]
- 5. ircms.irstreet.com [ircms.irstreet.com]
- 6. Sofnobrutinib | TargetMol [targetmol.com]
- 7. Safety, pharmacokinetics, and pharmacodynamics of sofnobrutinib, a novel non-covalent BTK inhibitor, in healthy subjects: First-in-human phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sofnobrutinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Novel dual BTK and JAK3 inhibitor shows preclinical efficacy against rheumatoid arthritis | BioWorld [bioworld.com]
- 11. carnabio.com [carnabio.com]
- 12. hcplive.com [hcplive.com]
- 13. Efficacy and Safety of the Bruton's Tyrosine Kinase Inhibitor Zanubrutinib in Immune Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Case Series and Literature Review on Zanubrutinib Therapy for the Treatment of Relapsed/Refractory Immune Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pmlive.com [pmlive.com]
- 16. xtalks.com [xtalks.com]

- To cite this document: BenchChem. [Sofnobrutinib: A Technical Guide to its Therapeutic Potential in Immune-Mediated Diseases]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10796931#the-potential-therapeutic-applications-of-sofnobrutinib>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)